1-Ethynyladamantane
Overview
Description
1-Ethynyladamantane is a chemical compound with the molecular formula C12H16 . It is also known as 1-Adamantylacetylene .
Synthesis Analysis
The synthesis of this compound involves the polymerization of monomers bearing pendant adamantyl groups . 1-Adamantylacetylene (this compound) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The yield of this compound synthesized through the first four steps of the reaction was found to be 47% .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahedral symmetry and spherical structure . The InChI code for this compound is 1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 .Chemical Reactions Analysis
1-Adamantylacetylene (this compound) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The reaction involves the addition polymerization of adamantyl-containing vinyl monomers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±7.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.2 mmHg at 25°C . The compound has a flash point of 70.1±12.3 °C and an index of refraction of 1.537 .Scientific Research Applications
Hydrogen Bond Analysis
The neutron diffraction analysis of crystals of 2-ethynyladamantan-2-ol provided insights into unusual O−H···π hydrogen bonds, which are relevant for understanding the bonding characteristics in similar compounds like 1-Ethynyladamantane. These studies reveal the presence of unique hydrogen bonds, which are essential for molecular recognition and interaction in various chemical and biological processes (Allen et al., 1996).
Synthesis and Chemical Reactions
This compound and its derivatives have been studied for their synthesis and reactions. For example, the synthesis of 2-ethynyladamantan-2-ol from adamantan-2-one and its subsequent reaction in the Ritter reaction showcases the chemical versatility and potential applications in organic synthesis (Koval’skaya et al., 2001).
Vibrational Spectroscopy Studies
Vibrational spectroscopy has been used to study 2-ethynyladamantan-2-ol, a model compound with distinct OH ··· π and CH ··· O hydrogen bonds. Such studies are crucial in understanding the molecular dynamics and interactions in compounds like this compound, which could have implications in materials science and molecular engineering (Steinwender et al., 1993).
Polymerization and Material Properties
This compound derivatives have been explored for their potential in forming thermally stable polymers. The synthesis and thermal polymerization of compounds like 1,3-diethynyl-5-7-dimethyladamantane demonstrate their use in creating materials with high thermal stability, which is crucial in advanced material applications (Malik et al., 1992).
Electronic and Catalytic Properties
Studies on the electronic and catalytic properties of adamantane derivatives, including those related to this compound, provide insights into their potential use in catalysis and electronic applications. For instance, the understanding of the structure and transformations of adamantane radical-cations can inform the design of new materials and catalysts (Shubina et al., 2002).
Safety and Hazards
Future Directions
1-Ethynyladamantane has been used in the synthesis of polymers carrying adamantyl substituents in their side chains . The bulky this compound has been used as one of the protecting ligands alongside trifluoracetate to successfully synthesize a chlorine-templated silver nanocluster . The future directions of this compound could involve its use in the synthesis of other complex structures and materials.
Mechanism of Action
Target of Action
The compound is primarily used as a building block in synthetic chemistry
Mode of Action
As a synthetic compound, it is primarily used in chemical reactions as a building block .
Biochemical Pathways
1-Ethynyladamantane is involved in the synthesis of more complex molecules. For example, it has been used in the synthesis of 1,3,5,7-tetraethynyladamantane . .
Result of Action
Its primary use is in synthetic chemistry as a building block for more complex molecules .
properties
IUPAC Name |
1-ethynyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCIYYNPLWHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344159 | |
Record name | 1-Ethynyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40430-66-8 | |
Record name | 1-Ethynyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-ethynyladamantane influence its acidity compared to other terminal acetylenes?
A: this compound exhibits a higher pK value compared to other terminal acetylenes like 4-ethynylbiphenyl and 3,3,3-triphenylpropyne when reacting with lithium or cesium in tetrahydrofuran (THF). This suggests that the adamantyl group, due to its steric bulk and electron-donating nature, reduces the acidity of the acetylenic proton, making it less prone to deprotonation.
Q2: What is the significance of aggregation behavior observed in salts of this compound?
A: Studies have shown that alkali metal salts of this compound, particularly with cesium, tend to aggregate in THF. This aggregation, forming higher ionic clusters, can influence the reactivity and properties of these salts in solutions. Understanding this behavior is crucial when using them as reagents or intermediates in synthetic applications.
Q3: How has this compound been utilized in the synthesis of complex molecules?
A: this compound serves as a valuable building block in synthesizing complex molecules. One notable example is its use as a ligand in the preparation of a chlorine-templated silver nanocluster, Cl@Ag19(C12H15)11(C2O2F3)7. This cluster, characterized by single-crystal X-ray diffraction, highlights the ability of this compound to participate in the formation of well-defined nanostructures with potential applications in materials science.
Q4: Can you elaborate on the role of steric bulk in the luminescent properties of silver nanoclusters incorporating this compound as a ligand?
A: Research indicates that the steric bulk of the adamantyl group in this compound significantly influences the luminescent properties of silver nanoclusters. By comparing quasi-isomeric silver nanoclusters, it was observed that the bulky adamantyl group affects the arrangement of the silver skeleton within the cluster. This structural change, influenced by the ligand's steric effects, ultimately dictates the emission properties of the nanocluster. This highlights the importance of ligand design and steric factors in tuning the photophysical characteristics of metal nanoclusters.
Q5: What are the established synthetic routes for obtaining this compound?
A: Efficient synthesis of alkynes with sterically demanding substituents, like this compound, is crucial for their applications. A successful method involves the elimination of phosphoric acid from the enol phosphate derivative of the corresponding methyl ketone, resulting in a good yield of this compound. This method provides a reliable route to access this valuable building block for various synthetic purposes.
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